3-Methoxy-5-nonadecylphenol
Description
Properties
CAS No. |
126882-75-5 |
|---|---|
Molecular Formula |
C26H46O2 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
3-methoxy-5-nonadecylphenol |
InChI |
InChI=1S/C26H46O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-21-25(27)23-26(22-24)28-2/h21-23,27H,3-20H2,1-2H3 |
InChI Key |
HDBBJFCAMCORCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)OC)O |
Origin of Product |
United States |
Occurrence and Advanced Isolation Methodologies
Identification and Distribution of Structurally Related Phenolic Lipids from Natural Sources
The natural occurrence of long-chain alkylphenols is distributed across various plant families. While direct evidence for the isolation of 3-Methoxy-5-nonadecylphenol is not extensively documented in readily available literature, the presence of structurally analogous compounds in well-studied medicinal plants provides a strong basis for its potential discovery in nature.
Phytochemical investigations into various plant species have led to the identification of a variety of phenolic lipids. A notable example is the isolation of a closely related compound, 3-Methoxy-5-heneicosylphenol, from the medicinal plant Artemisia annua L. (Asteraceae). nih.govmdpi.com This discovery is significant as it points to the genus Artemisia as a potential source of other 3-methoxy-5-alkylphenols, including the nonadecyl variant. Artemisia species are known to produce a rich array of secondary metabolites, including terpenoids and phenolic compounds. nih.govmdpi.commdpi.comfrontiersin.org The presence of these compounds is often localized in glandular trichomes found on the leaves and stems of the plant. mdpi.com
The general phytochemical profile of Artemisia annua includes a wide range of phenolics such as flavonoids, coumarins, and phenolic acids. nih.govmdpi.com The identification of long-chain alkylphenols within such a complex matrix suggests that other homologues of this series may also be present, albeit potentially in lower concentrations. The search for this compound would logically extend to other species within the Asteraceae family, as well as other families known to produce phenolic lipids, such as Anacardiaceae.
This compound belongs to the broader class of phenolic lipids, which includes several other structurally diverse groups of compounds. A comparative analysis highlights the unique structural features of this compound relative to other well-known natural phenolic lipids.
Anacardic Acids: These compounds, predominantly found in the nutshell liquid of Anacardium occidentale (cashew), are salicylic (B10762653) acid derivatives with a long alkyl chain at position 6. The key difference is the presence of a carboxylic acid group ortho to the hydroxyl group on the phenolic ring.
Cardanols: Also found in cashew nutshell liquid, cardanols are 3-alkylphenols. They are structurally similar to this compound but lack the methoxy (B1213986) group at the 3-position (or 5-position depending on numbering).
Cardols: These are 5-alkylresorcinols, meaning they have two hydroxyl groups on the phenolic ring (at positions 1 and 3) with an alkyl chain at position 5.
Resorcinolic Lipids: This is a broader category that includes cardols and other alkylated resorcinol (B1680541) derivatives, often found in cereals and bacteria.
The table below provides a structural comparison of these major classes of natural phenolic lipids.
| Compound Class | Basic Phenolic Core | Substituent Groups | Typical Natural Source(s) |
| 3-Methoxy-5-alkylphenols | Phenol (B47542) | Methoxy group, long alkyl chain | Artemisia species (potential) |
| Anacardic Acids | Salicylic Acid | Carboxyl group, long alkyl chain | Anacardiaceae family (e.g., cashew) |
| Cardanols | Phenol | Long alkyl chain | Anacardiaceae family (e.g., cashew) |
| Cardols / Resorcinolic Lipids | Resorcinol | Long alkyl chain | Anacardiaceae, Poaceae (cereals) |
Methodological Advancements in the Isolation and Purification of Phenolic Lipids
The isolation of a specific phenolic lipid like this compound from a complex natural extract requires a multi-step process involving efficient extraction followed by high-resolution purification techniques. The lipophilic nature of the long alkyl chain combined with the polarity of the phenolic head presents unique challenges and opportunities for separation.
Modern chromatography is indispensable for the isolation of pure natural products. For phenolic lipids, a combination of techniques is often employed to achieve high purity.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful tool for the separation of phenolic lipids. nih.govresearchgate.net Using a nonpolar stationary phase (like C18) and a polar mobile phase (often a gradient of water and methanol (B129727) or acetonitrile), compounds can be separated based on their hydrophobicity. The long nonadecyl chain of this compound would lead to strong retention on a C18 column, allowing for good separation from more polar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): For analysis and, in some cases, preparative isolation, GC-MS can be used. monash.edu However, the phenolic hydroxyl group often requires derivatization (e.g., silylation) to increase volatility and improve peak shape. This technique is highly sensitive and provides structural information through mass fragmentation patterns.
Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus eliminating irreversible adsorption of the sample. researcher.life This is particularly advantageous for the purification of sensitive or complex mixtures of natural products. The selection of a suitable biphasic solvent system is crucial for a successful separation based on the partition coefficients of the target compounds.
The table below summarizes the principles and applications of these chromatographic techniques for the purification of phenolic lipids.
| Chromatographic Technique | Principle of Separation | Stationary Phase | Mobile Phase | Application for Phenolic Lipids |
| RP-HPLC | Partitioning based on hydrophobicity | Nonpolar (e.g., C18 silica) | Polar (e.g., Water/Methanol gradient) | High-resolution purification and analysis |
| GC-MS | Partitioning based on volatility and polarity | Liquid film on capillary column | Inert gas (e.g., Helium) | Analysis of volatile (often derivatized) compounds |
| CCC | Liquid-liquid partitioning | Liquid | Immiscible liquid | Preparative scale purification without solid support |
The initial step in isolating phenolic lipids is their extraction from the source material, typically plant tissues. The choice of extraction method and solvent is critical to maximize the yield of the target compound while minimizing the co-extraction of interfering substances.
Solvent Extraction: This is the most common method, utilizing solvents of varying polarities. For phenolic lipids, a sequential extraction with solvents of increasing polarity can be effective. An initial extraction with a nonpolar solvent like hexane (B92381) can remove highly nonpolar compounds such as fats and waxes. nih.gov Subsequently, a solvent of medium polarity, such as ethyl acetate (B1210297) or dichloromethane, can be used to extract the phenolic lipids. Methanol is often effective for extracting a broad range of phenolic compounds. nih.gov
Supercritical Fluid Extraction (SFE): SFE, most commonly using carbon dioxide (CO2), is a "green" extraction technique that offers high selectivity. nih.govbenthamopen.com Supercritical CO2 is nonpolar and is an excellent solvent for lipids. Its solvating power can be modified by adding a polar co-solvent, such as ethanol, to enhance the extraction of more polar compounds like phenolics. nih.gov By carefully controlling the pressure and temperature, the selectivity of the extraction can be fine-tuned to target specific classes of compounds. nih.govbenthamopen.com
The following table compares these extraction protocols for phenolic lipids.
| Extraction Protocol | Principle | Advantages | Disadvantages |
| Solvent Extraction | Differential solubility of compounds in a solvent | Simple, scalable, wide range of solvent choices | Can be time-consuming, uses large volumes of organic solvents |
| Supercritical Fluid Extraction (SFE) | Solvation using a fluid above its critical temperature and pressure | "Green" solvent (CO2), highly selective, solvent-free extract | High initial equipment cost, may require co-solvents for polar compounds |
Synthetic Chemistry and Derivative Design Strategies
Strategies for the Chemical Synthesis of 3-Methoxy-5-nonadecylphenol
The synthesis of this compound, a disubstituted phenol (B47542) with a long alkyl chain, presents a unique set of challenges, primarily centered on the introduction of the C19 alkyl chain onto the aromatic core with high regioselectivity. Both total and semisynthetic approaches can be envisioned, leveraging established organic chemistry transformations.
Exploration of Total Synthesis Pathways for the Phenolic Lipid Core
The total synthesis of the this compound core can be approached through several strategic disconnections. A common theme in the synthesis of such phenolic lipids involves the formation of a carbon-carbon bond between a functionalized aromatic piece and a long aliphatic chain. researchgate.net
One plausible strategy involves the use of a modified Wittig reaction. This approach has been successfully employed for the synthesis of bioactive 5-alkylresorcinols with long alkyl chains. torvergata.it A similar pathway could be adapted, starting from 3,5-dimethoxybenzaldehyde. The reaction with a C19-alkylphosphonium ylide would yield a stilbene-like intermediate. Subsequent reduction of the double bond and selective demethylation would provide the target molecule.
Another viable route is through metal-catalyzed cross-coupling reactions. For instance, a Grignard reagent derived from a C19 alkyl halide could be coupled with a suitably protected and functionalized 3-bromo-5-methoxyphenol (B1287468) derivative. Careful selection of the catalyst and reaction conditions would be crucial to ensure efficient coupling and minimize side reactions. A general strategy for the synthesis of meta-substituted phenols involves the addition of Grignard reagents to 3-halocyclohex-2-en-1-ones, followed by aromatization. researchgate.net
Aromatization of substituted cyclohexenones also presents a powerful tool for constructing the phenolic core. A one-pot Robinson annulation of α,β-unsaturated ketones with α-fluoro-β-ketoesters has been shown to produce 3,5-disubstituted phenols. acs.org Adapting this methodology would require the synthesis of appropriate precursors bearing the methoxy (B1213986) and nonadecyl functionalities.
The table below summarizes potential key reactions for the total synthesis of this compound based on methodologies for similar compounds.
| Reaction Type | Key Reagents/Intermediates | Potential Advantages | Potential Challenges |
| Modified Wittig Reaction | 3,5-dimethoxybenzaldehyde, C19-alkylphosphonium ylide | Good for long-chain installation torvergata.it | Requires subsequent reduction and selective demethylation |
| Grignard Coupling | C19-alkylmagnesium halide, protected 3-bromo-5-methoxyphenol | Direct C-C bond formation | Potential for Grignard reagent instability and side reactions |
| Cyclohexenone Aromatization | Substituted cyclohexenone precursors | High regiochemical control researchgate.netacs.org | Requires synthesis of complex starting materials |
Development of Semisynthetic Approaches from Natural Precursors
Semisynthetic strategies offer an alternative, often more efficient, route to this compound by utilizing readily available natural precursors. Phenolic compounds are widespread in nature and can serve as scaffolds for chemical modification. nih.gov
One potential starting material could be anacardic acid, a phenolic lipid found in cashew nut shell liquid, which possesses a C15 alkyl chain at the 3-position. researchgate.net While the chain length differs, established methods for chain extension could be employed. For instance, the alkyl chain could be functionalized at the terminus and extended through standard organic transformations. The carboxylic acid group would need to be removed, and the hydroxyl group at the 2-position would need to be methylated.
Another approach could involve the use of other naturally occurring phenolic acids. For example, ferulic acid, which contains a 4-hydroxy-3-methoxyphenyl group, is a common natural product. researchgate.net While this would require significant modification of the substitution pattern, it highlights the principle of using natural phenolic cores. The general strategy of lipophilization of natural phenolic acids through esterification or etherification with long-chain alcohols or halides is a well-established concept. mdpi.comgerli.com
Rational Design and Synthesis of this compound Analogues and Derivatives
The rational design of analogues of this compound aims to modulate its physicochemical properties and enhance its biological activity. This involves targeted structural modifications and careful consideration of stereochemistry.
Targeted Structural Modifications for Enhanced Bioactivity
The bioactivity of phenolic compounds is often linked to the number and position of hydroxyl groups and the nature of the alkyl substituents. nih.govmdpi.com Modifications to the this compound structure can be systematically explored to probe these relationships.
Alterations to the Aromatic Core:
Hydroxyl Group Modification: The phenolic hydroxyl group is often crucial for antioxidant activity. nih.gov Analogues with additional hydroxyl groups, such as a catechol or resorcinol (B1680541) moiety, could be synthesized to potentially enhance this activity. Conversely, methylation or acylation of the hydroxyl group can modulate lipophilicity and metabolic stability. researchgate.net
Methoxy Group Modification: The methoxy group can be replaced with other alkoxy groups of varying chain lengths to fine-tune lipophilicity. scilit.com Demethylation to a dihydroxy analogue would create a resorcinol structure, which is a common motif in bioactive phenolic lipids. researchgate.net
Modifications to the Alkyl Chain:
Chain Length Variation: The length of the nonadecyl chain can significantly influence how the molecule interacts with biological membranes. mdpi.com Synthesizing a series of analogues with varying alkyl chain lengths (e.g., C15, C17, C21) would be informative.
Introduction of Unsaturation: The presence of double or triple bonds in the alkyl chain can alter the molecule's conformation and potentially its biological activity.
The following table outlines potential structural modifications and their expected impact on the properties of this compound.
| Modification Site | Specific Change | Potential Impact on Bioactivity/Properties |
| Aromatic Ring | Addition of a second hydroxyl group | Increased antioxidant potential nih.gov |
| Aromatic Ring | Replacement of methoxy with ethoxy or propoxy | Altered lipophilicity and metabolic profile scilit.com |
| Alkyl Chain | Variation of chain length (e.g., C15-C21) | Modulation of membrane interaction and solubility mdpi.com |
| Alkyl Chain | Introduction of a double bond | Conformational changes, potential for new bioactivity |
| Alkyl Chain | Terminal functionalization (e.g., -OH, -COOH) | Altered polarity and potential for further conjugation |
Stereochemical Considerations in Synthetic Route Development
While the parent compound, this compound, is achiral, the introduction of stereocenters in its derivatives can have a profound impact on their biological activity. This is particularly relevant when modifications are made to the alkyl chain.
For instance, if a hydroxyl group or another substituent is introduced into the nonadecyl chain, a chiral center will be created. In such cases, the development of stereoselective synthetic methods would be essential to obtain enantiomerically pure or enriched compounds. This would allow for the investigation of the stereochemical requirements for biological activity.
Structure Activity Relationship Sar and Computational Studies
Elucidation of Structural Determinants Influencing Biological Activities
The presence of a long alkyl chain, such as the C19 nonadecyl group, significantly impacts the molecule's physicochemical properties, primarily its lipophilicity. This characteristic is a critical determinant of how the molecule behaves in biological systems.
Increased Lipophilicity and Membrane Interaction : The nonadecyl chain confers a high degree of hydrophobicity to the molecule, enhancing its solubility in lipid environments. researchgate.net This allows for improved interaction with and partitioning into cell membranes and other lipid-rich structures. The ability to integrate into these environments is crucial for activities that occur within or at the surface of membranes.
The "Cut-Off" Effect : While increased lipophilicity can enhance bioactivity, research on other long-chain phenolics, known as phenolipids, has identified a "cut-off" phenomenon. nih.gov In systems like oil-in-water emulsions, antioxidant activity may increase with alkyl chain length up to an optimal point, after which further increases in length lead to a decrease in activity. nih.gov This parabolic relationship is thought to occur because excessively long chains can cause the molecule to become trapped within the core of lipid droplets or micelles, away from the interface where oxidative reactions often occur, or may introduce steric hindrance that impedes interaction with free radicals. researchgate.net For instance, studies on alkylresorcinols in emulsions showed optimal antioxidant activity at an intermediate chain length (C21:0). nih.gov
System-Dependent Activity : The influence of the alkyl chain is highly dependent on the environment. In bulk oils, the antioxidant activity of some phenolipids has been observed to decrease as the alkyl chain length increases. nih.gov In contrast, within emulsion systems, the amphipathic nature created by the long chain and the polar phenolic head is critical for orienting the molecule at the oil-water interface, a key site for inhibiting lipid oxidation.
| Alkyl Chain Length | Relative Partitioning Behavior | Observed Effect on Activity (in Emulsions) |
|---|---|---|
| Short (e.g., C1-C4) | Higher concentration in aqueous phase | Lower interfacial activity |
| Medium (e.g., C8-C12) | Concentrates at oil-water interface | Often optimal activity |
| Long (e.g., >C16) | Partitions almost entirely into oil phase | Potential for "cut-off" effect, leading to reduced activity nih.govresearchgate.net |
The methoxy (B1213986) (-OCH3) group is an important functional group that modulates the electronic properties of the phenol (B47542) ring, thereby influencing the molecule's reactivity and biological interactions.
Influence on Acidity and Reactivity : The position of the methoxy group is critical. In the meta position relative to the hydroxyl group, as in 3-Methoxy-5-nonadecylphenol, the resonance effect is minimized. Consequently, the electron-withdrawing inductive effect becomes more influential, which can increase the acidity (lower the pKa) of the phenolic hydroxyl group compared to unsubstituted phenol. quora.com This modulation of acidity affects the ease with which the hydroxyl group can donate its proton, a key step in many antioxidant mechanisms.
| Compound | Methoxy Position (relative to -OH) | Dominant Electronic Effect on -OH Acidity | General Impact on pKa |
|---|---|---|---|
| Phenol | N/A | N/A | Baseline (~10.0) |
| para-Methoxyphenol | Para | +M (Donating) > -I (Withdrawing) | Increases pKa (Less acidic) libretexts.org |
| ortho-Methoxyphenol | Ortho | +M (Donating) > -I (Withdrawing) | Similar pKa to phenol (competing effects) quora.com |
| meta-Methoxyphenol | Meta | -I (Withdrawing) dominates (no resonance effect) | Decreases pKa (More acidic) quora.com |
The phenolic hydroxyl (-OH) group is widely recognized as a crucial pharmacophore for many biological activities associated with this class of compounds. nih.govpjmhsonline.com
Hydrogen Donation and Antioxidant Activity : The primary role of the phenolic hydroxyl group is to act as a hydrogen donor. wisdomlib.orgwisdomlib.org This ability allows it to scavenge and neutralize free radicals, thereby terminating radical chain reactions. This mechanism is the foundation of the antioxidant and antiproliferative activities observed in many natural coumarins and other phenolic compounds. pjmhsonline.com The presence and availability of this group are often directly correlated with a compound's radical-scavenging capacity. wisdomlib.org
Interaction with Biological Targets : The hydroxyl group is a key site for molecular interactions with biological targets such as enzymes and receptors. It can act as both a hydrogen bond donor and acceptor, enabling it to form strong, specific interactions within the binding pockets of proteins. wisdomlib.org Structure-activity relationship studies on cannabinoids, for example, have suggested that the phenolic hydroxyl group is essential for their pharmacological activity. nih.gov
Influence of Chemical Modification : Studies involving the chemical modification of the phenolic hydroxyl group, such as through methylation, have demonstrated its importance. Covering or removing the hydroxyl group often leads to a significant decline in the antioxidant and antiproliferative effects of phenolic compounds, confirming its beneficial role in these activities. pjmhsonline.com
Advanced Computational Approaches in SAR Analysis
Computational chemistry provides powerful tools for analyzing SAR, offering insights into how molecules like this compound might interact with biological systems and allowing for the prediction of their activities.
QSAR is a computational modeling method that aims to find a statistically significant relationship between the chemical structure of a series of compounds and their biological activity.
Model Development : In a QSAR study, molecular descriptors (quantifiable properties representing the physicochemical characteristics of a molecule, such as lipophilicity, electronic properties, and size) are calculated for a set of molecules with known activities. A mathematical model is then developed to correlate these descriptors with the observed activity.
Predictive Power : A well-validated QSAR model can predict the biological activity of novel, untested compounds based solely on their chemical structure. For a molecule like this compound, a QSAR model built on a library of similar alkylphenols could predict its potential efficacy against a specific target. For example, QSAR studies on anticancer analogs of 2-Methoxyestradiol have shown that electrostatic interactions and the size of substituents are decisive in determining activity, providing a roadmap for designing more potent compounds. researchgate.net
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study and visualize the interaction between a small molecule (ligand) and a biological macromolecule (target).
Molecular Docking : This technique predicts the preferred orientation of a ligand within the binding site of a target protein. nih.gov For this compound, docking could be used to hypothesize its binding mode in a receptor like a peroxisome proliferator-activated receptor (PPAR) or an enzyme active site. The simulation would reveal potential hydrogen bonds (involving the hydroxyl and methoxy groups), hydrophobic interactions (involving the nonadecyl chain and the phenyl ring), and other forces stabilizing the complex. Docking studies on 3-methoxy flavone (B191248) derivatives, for instance, have been used to explain their interaction with the human estrogen receptor. nih.gov
Molecular Dynamics (MD) Simulations : Following docking, MD simulations can be performed to analyze the stability of the predicted ligand-target complex over time. nih.gov MD simulates the natural movements and conformational changes of the atoms in the system, providing a more dynamic and realistic view of the interaction. researchgate.netmdpi.com This can confirm whether the binding pose predicted by docking is stable and can reveal the influence of solvent and thermal fluctuations on the complex. Such simulations are crucial for understanding the dynamic nature of molecular recognition.
Mechanistic Investigations of Biological Activities
In Vitro Biological Activity Profiling and Cellular Mechanisms
Anti-inflammatory Efficacy and Underlying Molecular Pathways
The anti-inflammatory properties of phenolic compounds are a significant area of research. These compounds often exert their effects by modulating key signaling pathways involved in the inflammatory response. While direct studies on 3-Methoxy-5-nonadecylphenol are limited, the anti-inflammatory mechanisms of structurally related methoxy-phenolic compounds provide insights into its potential actions.
One of the primary pathways implicated in inflammation is the nuclear factor-kappa B (NF-κB) signaling cascade. nih.gov The activation of NF-κB leads to the transcription of various pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Methoxy-containing flavonoids, for instance, have been shown to suppress the activation of NF-κB in lipopolysaccharide (LPS)-stimulated macrophage cell lines. nih.gov This suppression can occur through the inhibition of upstream kinases that regulate NF-κB activity.
Another critical set of pathways in the inflammatory response are the mitogen-activated protein kinase (MAPK) signaling pathways, which include extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). nih.gov These pathways are involved in regulating the production of pro-inflammatory cytokines and mediators. nih.gov Inhibition of the ERK, p38, and JNK pathways can effectively suppress the inflammatory response induced by stimuli like LPS. nih.gov For example, certain citrus-derived flavonoids with methoxy (B1213986) groups have demonstrated anti-inflammatory effects by repressing both NF-κB and MAPK signaling. nih.gov
Furthermore, the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another essential signaling cascade in inflammation, particularly in response to cytokines. mdpi.commdpi.com The activation of JAKs leads to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate gene expression. mdpi.com Some natural phenolic compounds have been found to inhibit the phosphorylation of JAK2, STAT1, and STAT3, thereby reducing the inflammatory response. mdpi.com
The potential anti-inflammatory mechanism of this compound could involve the modulation of these key pathways. The presence of the methoxy group may play a role in its ability to interact with and inhibit components of the NF-κB, MAPK, and JAK-STAT signaling cascades, similar to other methoxy-phenolic compounds. nih.govmdpi.commdpi.com
Antimicrobial Potential and Modes of Action Against Pathogens
The antimicrobial activity of plant-derived compounds, including phenolics, is of significant interest for addressing the challenge of antibiotic resistance. mdpi.com The mechanisms by which these compounds exert their antimicrobial effects are varied and can target different bacterial structures and processes. nih.govresearchgate.net While specific studies on this compound's antimicrobial action are not extensively detailed, general mechanisms of phenolic compounds against pathogens can be extrapolated.
A primary mode of action for many antimicrobial agents is the disruption of the bacterial cell wall and membrane. researchgate.net The cell wall provides structural integrity, and its inhibition can lead to cell lysis. The cell membrane's permeability can be altered by antimicrobial compounds, leading to the leakage of essential intracellular components. nih.goveuropa.eu For instance, the hydrophobic and hydrogen-bonding capabilities of compounds like thymol, a phenolic compound, allow them to bind to membrane proteins and disrupt membrane integrity. frontiersin.org
Another key target is the inhibition of bacterial protein synthesis. nih.govmdpi.com This can occur through binding to ribosomal subunits, thereby preventing the translation of messenger RNA into proteins. mdpi.com Aminoglycosides, for example, bind to the 30S ribosomal subunit. nih.gov
Inhibition of nucleic acid synthesis is another mechanism. researchgate.net This can involve interfering with DNA replication or RNA transcription, essential processes for bacterial survival and proliferation.
Finally, some antimicrobial agents act as antimetabolites, interfering with essential metabolic pathways within the bacteria. researchgate.net This can involve inhibiting enzymes crucial for the synthesis of vital molecules.
The long nonadecyl chain of this compound suggests a lipophilic character, which could facilitate its interaction with and disruption of the lipid-rich bacterial cell membrane, a common mechanism for phenolic compounds. frontiersin.org
Anti-proliferative and Anticancer Mechanisms in Advanced Cell Models
The search for novel anticancer agents has led to the investigation of numerous natural and synthetic compounds, including those with phenolic structures. mdpi.com The anti-proliferative and anticancer mechanisms of these compounds are often multifaceted, targeting various aspects of cancer cell biology. mdpi.com
A common mechanism is the induction of apoptosis, or programmed cell death. mdpi.commdpi.com This can be triggered through the intrinsic (mitochondrial) pathway, often involving the modulation of Bcl-2 family proteins, leading to the release of cytochrome c and activation of caspases. mdpi.com For instance, some chalcones, which are precursors to flavonoids, have been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2. mdpi.com
Cell cycle arrest is another key anti-proliferative mechanism. mdpi.comnih.gov Cancer cells often have dysregulated cell cycle control. Compounds can induce arrest at different phases of the cell cycle, such as G1, S, or G2/M, preventing the cells from dividing. mdpi.comnih.gov This is often achieved by modulating the levels and activity of cyclins and cyclin-dependent kinases (CdKs). mdpi.com
Inhibition of key signaling pathways that drive cancer cell proliferation and survival is also a critical anticancer strategy. mdpi.com Pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways are frequently overactive in cancer. mdpi.comfrontiersin.org Certain methoxy-containing compounds have been shown to down-regulate these pathways. mdpi.comfrontiersin.org For example, 5-methoxypsoralen has been found to inhibit the expression and phosphorylation of PI3K, Akt, and mTOR in glioma cells. frontiersin.org
Furthermore, the generation of reactive oxygen species (ROS) can induce oxidative stress and lead to cancer cell death. mdpi.comfrontiersin.org Some compounds can promote the accumulation of ROS within cancer cells, triggering apoptosis. frontiersin.org
The structural features of this compound, including the methoxy group, suggest it may share anti-proliferative mechanisms with other methoxy-phenolic compounds, potentially involving the induction of apoptosis, cell cycle arrest, and inhibition of pro-survival signaling pathways. mdpi.commdpi.comfrontiersin.org
Antioxidant Properties and Free Radical Scavenging Mechanisms
Phenolic compounds are well-known for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals. frontiersin.orgsemanticscholar.org Free radicals, such as reactive oxygen species (ROS), can cause oxidative damage to cellular components, and antioxidants can mitigate this damage. semanticscholar.org
The primary mechanism of antioxidant action for phenolic compounds is hydrogen atom transfer (HAT). The hydroxyl group on the phenolic ring can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is relatively stable due to resonance delocalization, which prevents it from initiating further radical chain reactions.
Another mechanism is single electron transfer (SET). In this process, the antioxidant donates an electron to the free radical. The presence of electron-donating groups, such as methoxy groups, on the aromatic ring can enhance the antioxidant activity by increasing the electron density and stabilizing the resulting radical. mdpi.com The position of the methoxy group is also important; an ortho-substituted methoxy group can enhance the stability of the radical form. mdpi.com
Some antioxidants also exhibit their effects through the chelation of metal ions, such as iron and copper, which can catalyze the formation of free radicals.
The antioxidant activity of a compound can be evaluated using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay. nih.gov Studies on 3-methoxy derivatives of salicylaldehyde (B1680747) benzoylhydrazone have demonstrated their ability to scavenge different types of reactive species, with the hydroxyl-bearing derivative showing potent activity. nih.gov The methoxy group in melatonin (B1676174) is also considered beneficial for its antioxidant ability. mdpi.com
Anti-platelet Aggregation Mechanisms
Antiplatelet agents are crucial in the prevention and treatment of thrombotic diseases. bpac.org.nz They work by inhibiting the processes of platelet activation and aggregation. nih.gov
A key pathway in platelet aggregation involves the production of thromboxane (B8750289) A2 (TXA2) from arachidonic acid by the enzyme cyclooxygenase-1 (COX-1). bpac.org.nzhaembase.com TXA2 is a potent platelet agonist. Aspirin, a well-known antiplatelet drug, irreversibly inhibits COX-1, thereby reducing TXA2 synthesis. bpac.org.nzhaembase.com
Another important pathway is mediated by adenosine (B11128) diphosphate (B83284) (ADP), which binds to P2Y12 receptors on the platelet surface. nih.govhaembase.com This binding triggers a cascade of events leading to the activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, which is the final common pathway for platelet aggregation, mediating the binding of fibrinogen and cross-linking of platelets. nih.govportailvasculaire.fr Drugs like clopidogrel (B1663587) are P2Y12 receptor antagonists. nih.govhaembase.com
Some antiplatelet agents, known as GPIIb/IIIa antagonists, directly block this receptor, preventing platelet aggregation regardless of the initial stimulus. nih.gov
The potential anti-platelet aggregation mechanism of this compound is not specifically documented. However, some phenolic compounds have been shown to possess antiplatelet activity. The mechanism could involve inhibition of COX-1, interference with ADP signaling, or direct effects on the GPIIb/IIIa receptor.
Elucidation of Molecular Targets and Ligand-Receptor Interactions
Understanding the specific molecular targets and the nature of ligand-receptor interactions is fundamental to drug discovery and development. nih.govnih.gov For a compound like this compound, identifying its direct binding partners within the cell is crucial to fully elucidate its mechanisms of action.
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a protein (receptor). nih.gov This method can help identify potential molecular targets by screening a compound against a library of known protein structures. The process involves a search algorithm to generate different binding poses and a scoring function to evaluate the energetic favorability of each pose. nih.gov
The interaction between a ligand and its receptor is governed by various non-covalent forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The specific chemical groups on the ligand and the amino acid residues in the receptor's binding pocket determine the strength and specificity of the interaction. mdpi.com
For this compound, the phenolic hydroxyl group can act as a hydrogen bond donor and acceptor. The methoxy group can also participate in hydrogen bonding. The long, lipophilic nonadecyl chain would likely favor interactions with hydrophobic pockets in a target protein. mdpi.com
Identifying the precise molecular targets of this compound would require experimental approaches such as affinity chromatography, pull-down assays, or thermal shift assays, often guided by initial computational predictions. nih.govfrontiersin.org Once a target is identified, techniques like X-ray crystallography or cryo-electron microscopy can provide detailed structural information about the ligand-receptor complex, revealing the specific interactions at the atomic level. mdpi.com
Given the diverse biological activities suggested by its structural relatives, this compound could potentially interact with a range of targets, including enzymes in inflammatory pathways (e.g., COX, LOX), signaling proteins (e.g., kinases), or receptors on cell surfaces. nih.govmdpi.comnih.gov The study of ligand-receptor interactions is an active area of research that continues to provide valuable insights into how small molecules exert their biological effects. nih.govfrontiersin.org
Table of Research Findings
| Biological Activity | Key Mechanistic Insights | Potential Molecular Targets/Pathways |
| Anti-inflammatory | Inhibition of pro-inflammatory mediators. | NF-κB, MAPK (ERK, p38, JNK), JAK-STAT pathways. nih.govmdpi.commdpi.com |
| Antimicrobial | Disruption of cell membrane, inhibition of protein and nucleic acid synthesis. | Bacterial cell wall/membrane, ribosomes, DNA/RNA polymerases. nih.govresearchgate.net |
| Anti-proliferative | Induction of apoptosis, cell cycle arrest. | Bcl-2 family proteins, caspases, cyclins, CdKs, PI3K/Akt/mTOR, MAPK/ERK pathways. mdpi.commdpi.comnih.govfrontiersin.org |
| Antioxidant | Scavenging of free radicals through hydrogen atom or electron transfer. | Reactive Oxygen Species (ROS). frontiersin.orgmdpi.comnih.gov |
| Anti-platelet Aggregation | Inhibition of platelet activation and aggregation. | COX-1, P2Y12 receptor, GPIIb/IIIa receptor. bpac.org.nznih.govhaembase.com |
Modulation of Key Biochemical Pathways in Biological Systems
There is currently no scientific literature available describing the modulation of any biochemical pathways by this compound.
Preclinical Pharmacological Research and Mechanistic Validation
In Vitro Efficacy and Selectivity Assessments in Physiologically Relevant Cellular and Tissue Models
No studies were found that assessed the efficacy or selectivity of 3-Methoxy-5-nonadecylphenol in any physiologically relevant cellular or tissue models.
Mechanistic Investigations of Bioactivity in Relevant Ex Vivo Systems
There is no available research detailing the mechanistic investigations into the bioactivity of this compound in relevant ex vivo systems.
Pharmacological Characterization in Established Preclinical Animal Models for Mechanistic Insights
Information regarding the pharmacological characterization of this compound in any established preclinical animal models is not present in the available scientific literature.
Advanced Analytical and Spectroscopic Methodologies in Research
High-Resolution Chromatographic Techniques for Compound Purity and Quantitative Analysis
High-resolution chromatography is the cornerstone for assessing the purity of a chemical compound and quantifying its presence in a mixture. For a lipophilic molecule like 3-Methoxy-5-nonadecylphenol, which possesses a long C19 alkyl chain, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most appropriate techniques. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reverse-phase mode (RP-HPLC), is ideally suited for the analysis of phenolic lipids. A C18 or C8 stationary phase would be effective, given the nonpolar nature of the nonadecyl tail. The mobile phase would typically consist of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water. researchgate.net Detection using a Diode-Array Detector (DAD) or UV-Vis detector would monitor the absorbance of the phenol (B47542) functional group. mdpi.com
For quantitative analysis, a calibration curve is constructed by running a series of known concentrations of a purified this compound standard. jasco-global.com The peak area from the sample chromatogram is then compared against this curve to determine the exact concentration. nih.govresearchgate.net Method validation according to established guidelines would ensure specificity, accuracy, linearity, precision, and defined limits of detection (LOD) and quantification (LOQ). mdpi.comresearchgate.net Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages by using columns with sub-2 µm particles, which provides higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. nih.govmerckmillipore.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both qualitative and quantitative analysis of volatile and semi-volatile compounds. nih.govnotulaebotanicae.ro Due to the phenolic hydroxyl group, this compound would likely require derivatization prior to analysis to increase its volatility and thermal stability. A common method is silylation, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group. nist.govjfda-online.com
The derivatized sample is injected into the GC, where it is separated on a capillary column (e.g., DB-5ms) based on its boiling point and interaction with the stationary phase. nih.gov The separated components then enter the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, aiding in identification. nih.gov Quantitative analysis can be performed by monitoring specific ions (Selected Ion Monitoring, SIM) for greater sensitivity and selectivity.
Below is a hypothetical data table illustrating the type of results expected from a validated HPLC method for purity assessment.
| Parameter | Method Condition / Result | Reference |
|---|---|---|
| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 3.5 µm) | chromatographyonline.com |
| Mobile Phase | Gradient of Acetonitrile and Water | chromatographyonline.com |
| Flow Rate | 1.0 mL/min | chromatographyonline.com |
| Detection Wavelength | ~275 nm (Expected λmax for phenol chromophore) | jasco-global.com |
| Retention Time (t_R) | Dependent on exact conditions, expected to be high due to lipophilicity | mdpi.com |
| Linearity (R²) | > 0.999 (for a concentration range of e.g., 1-200 µg/mL) | mdpi.comresearchgate.net |
| Limit of Detection (LOD) | (e.g., ~0.2 µg/mL) | mdpi.comresearchgate.net |
| Limit of Quantification (LOQ) | (e.g., ~0.6 µg/mL) | mdpi.comresearchgate.net |
| Purity Assay (by area %) | > 98.0% | fishersci.ca |
State-of-the-Art Spectroscopic Approaches for Structural Elucidation and Confirmation
Once purity is established, a suite of spectroscopic techniques is used to confirm that the synthesized molecule has the correct structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive method for structural elucidation in organic chemistry. libretexts.orgrsc.org For this compound, both ¹H and ¹³C NMR would be essential.
¹H NMR: Would show characteristic signals for the aromatic protons, the methoxy (B1213986) group protons (-OCH₃), the phenolic hydroxyl proton (-OH), and the numerous methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the long nonadecyl chain. chemicalbook.comyoutube.com The chemical shifts, integration values (proton count), and splitting patterns would confirm the substitution pattern on the aromatic ring and the structure of the alkyl chain. libretexts.org
¹³C NMR: Would reveal the number of unique carbon atoms in the molecule. youtube.com Distinct signals would be expected for the aromatic carbons (including those bonded to the hydroxyl and methoxy groups), the methoxy carbon, and the carbons of the nonadecyl chain. silae.it
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity between protons and carbons, definitively assigning each signal to a specific atom in the structure.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), provides the exact molecular weight of the compound. iku.edu.tr This allows for the determination of the precise elemental formula, a critical piece of evidence for structural confirmation. The fragmentation pattern observed in tandem MS (MS/MS) experiments can further corroborate the proposed structure by showing the loss of characteristic fragments, such as the alkyl chain or parts of the phenolic headgroup. nih.govresearchgate.net
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. nist.gov The spectrum of this compound would be expected to show characteristic absorption bands for:
A broad O-H stretch (~3200-3600 cm⁻¹) from the phenolic hydroxyl group.
Aromatic C-H stretches (~3000-3100 cm⁻¹).
Aliphatic C-H stretches from the nonadecyl chain (~2850-2960 cm⁻¹). spectroscopyonline.com
Aromatic C=C bending vibrations (~1450-1600 cm⁻¹).
A strong C-O stretching band for the ether linkage (~1200-1275 cm⁻¹). spectroscopyonline.com
The following table summarizes the kind of spectroscopic data that would be anticipated for the structural confirmation of this compound.
| Technique | Expected Observation | Reference |
|---|---|---|
| HRMS (e.g., ESI-TOF) | [M-H]⁻ ion corresponding to the exact mass of C₂₆H₄₅O₂ (Calculated: 389.3420) | iku.edu.tr |
| ¹H NMR (in CDCl₃) | δ ~6.2-6.4 ppm (aromatic H), δ ~4.8-5.5 ppm (phenolic OH), δ ~3.78 ppm (s, 3H, -OCH₃), δ ~2.5 ppm (t, 2H, benzylic -CH₂-), δ ~1.2-1.6 ppm (m, alkyl -CH₂-), δ ~0.88 ppm (t, 3H, terminal -CH₃) | libretexts.orgchemicalbook.comyoutube.com |
| ¹³C NMR (in CDCl₃) | δ ~159 ppm (C-OCH₃), δ ~155 ppm (C-OH), δ ~146 ppm (C-alkyl), δ ~100-108 ppm (aromatic C-H), δ ~55 ppm (-OCH₃), δ ~36 ppm (benzylic -CH₂-), δ ~22-32 ppm (alkyl -CH₂-), δ ~14 ppm (terminal -CH₃) | youtube.comsilae.it |
| FTIR (cm⁻¹) | ~3400 (O-H, broad), ~2920 & 2850 (aliphatic C-H), ~1600 & 1470 (aromatic C=C), ~1220 (aryl C-O) | spectroscopyonline.com |
Research Gaps and Future Directions in the Study of 3 Methoxy 5 Nonadecylphenol
Exploration of Novel Biological Activities and Undiscovered Molecular Targets
While the broader class of alkylphenols is known for various biological effects, the specific activities of 3-Methoxy-5-nonadecylphenol are yet to be systematically investigated. Long-chain alkylphenols, in general, have been reported to exhibit estrogen-like activities and can influence cell proliferation. plos.orgnih.gov The length and structure of the alkyl chain, along with the substitution pattern on the phenolic ring, are critical determinants of their biological action. nih.govnih.gov
A significant research gap exists in identifying the unique biological activities of this compound. Future studies should focus on screening this compound against a wide array of biological targets. Given the structural similarities to other bioactive phenols, it is conceivable that this compound could possess antioxidant, anti-inflammatory, or even anticancer properties. nih.govmdpi.com For instance, some alkylphenols have been shown to inhibit plasma membrane Ca2+-ATPase, a potential molecular target. nih.gov The presence of a methoxy (B1213986) group and a long nonadecyl chain may confer novel pharmacological properties that differentiate it from other known alkylphenols.
Furthermore, the molecular targets of many alkylphenols remain elusive. cnr.it Research has indicated that some alkylphenols can interact with estrogen receptors, but other potential binding partners are largely unknown. plos.orgscience.gov Future investigations should aim to deorphanize the molecular targets of this compound. Techniques such as affinity chromatography, and computational docking studies could be employed to identify its binding proteins and elucidate its mechanism of action at the molecular level. The discovery of novel biological activities and molecular targets would be a significant step forward in understanding the therapeutic potential of this compound.
Development of Sustainable and Scalable Synthetic Strategies for Complex Derivatives
The synthesis of complex alkylphenols like this compound presents considerable challenges. Current methods for synthesizing alkylphenols often involve the alkylation of phenols with alkenes, which can lead to a mixture of isomers and may not be environmentally benign. researchgate.netwikipedia.org There is a pressing need to develop sustainable and scalable synthetic routes to produce this compound and its derivatives with high purity and yield.
Future research should explore greener synthetic methodologies. This could include the use of biocatalysts, such as enzymes, which can offer high regioselectivity and operate under mild reaction conditions. d-nb.info For example, enzymatic carboxylation has been successfully applied to other phenols and could potentially be adapted. d-nb.info Additionally, developing catalytic systems that utilize renewable feedstocks and minimize waste generation is crucial for sustainable production. acs.org The development of efficient, one-pot synthetic sequences could also streamline the production of diverse derivatives for structure-activity relationship studies. rsc.org
Moreover, the ability to synthesize a variety of derivatives is essential for optimizing biological activity. The long nonadecyl chain offers multiple points for modification, and the aromatic ring can be further functionalized. Scalable synthesis strategies are paramount for translating any promising laboratory findings into practical applications. nih.gov Research in this area should focus on creating robust and economically viable synthetic pathways that can support both academic research and potential future commercialization.
Integration of Multi-Omics Approaches for Comprehensive Mechanistic Understanding
A comprehensive understanding of the biological effects of this compound requires a systems-level approach. Multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools to unravel the complex molecular mechanisms underlying the bioactivity of phenolic compounds. mdpi.comresearchgate.netmdpi.com
A significant gap in the current knowledge is the absence of any multi-omics studies on this compound. Future research should leverage these technologies to obtain a holistic view of its cellular impact. For example, transcriptomic analysis could identify genes whose expression is altered upon treatment with the compound, providing clues about the signaling pathways it modulates. nih.gov Proteomics can reveal changes in protein expression and post-translational modifications, offering insights into its functional consequences. nih.gov Metabolomics can map the metabolic perturbations induced by the compound, potentially identifying novel biomarkers of its activity. frontiersin.org
The integration of data from these different "omics" layers can provide a more complete picture of the compound's mechanism of action. researchgate.net This integrated approach can help in identifying key regulatory nodes and pathways affected by this compound, moving beyond a single-target-focused investigation. Such a comprehensive mechanistic understanding is crucial for predicting its physiological effects and for the rational design of more potent and selective derivatives.
Translational Research Prospects Beyond Current Academic Investigations
While foundational academic research is essential, the ultimate goal is to translate these findings into real-world applications. The translational prospects for this compound are currently unexplored. Given the diverse applications of other phenolic compounds, there is potential for this molecule in various sectors, including pharmaceuticals, nutraceuticals, and cosmetics. mdpi.comgoogle.comgoogle.com
A major research gap is the lack of studies evaluating the preclinical efficacy and safety of this compound. Future research should focus on assessing its potential in relevant disease models. For instance, if initial screenings suggest anticancer activity, further studies in animal models of cancer would be warranted. Similarly, if it exhibits potent antioxidant properties, its potential as a nutraceutical or a cosmetic ingredient for skin protection could be explored. mdpi.com
Furthermore, the intellectual property landscape for this compound is undeveloped. As promising biological activities are discovered, securing patent protection will be crucial for attracting investment and facilitating commercial development. google.comepo.org Building a bridge between academic discovery and industrial application will require a concerted effort involving medicinal chemists, pharmacologists, and commercial partners to navigate the path from the laboratory to the market.
Q & A
Q. How can researchers confirm the structural identity of 3-Methoxy-5-nonadecylphenol using spectroscopic and crystallographic methods?
- Methodological Answer : Structural confirmation requires a combination of NMR (¹H/¹³C), FT-IR , and mass spectrometry to identify functional groups (e.g., methoxy, phenolic -OH) and molecular weight. For unambiguous confirmation, single-crystal X-ray diffraction is recommended. Cross-referencing with databases like the NIST Chemistry WebBook ensures alignment with published spectral data . Crystallographic data submission to repositories like the Cambridge Crystallographic Data Centre (CCDC) enhances reproducibility .
Q. What are the standard protocols for synthesizing this compound, and what purity assessment techniques are recommended?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or nucleophilic substitution of phenol derivatives with a nonadecyl chain precursor. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical. Purity is assessed using HPLC (C18 column, UV detection at 280 nm) and melting point analysis . Safety protocols from SDS documents (e.g., handling explosive byproducts under inert conditions) must be followed .
Q. What analytical techniques are most effective for quantifying this compound in complex matrices?
- Methodological Answer : Reverse-phase HPLC paired with UV-Vis detection (λ = 254–280 nm) is optimal for quantification. For trace analysis, LC-MS/MS in multiple reaction monitoring (MRM) mode improves sensitivity. Calibration curves using certified reference materials (CRMs) validated against NIST standards ensure accuracy .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?
- Methodological Answer : Use design of experiments (DoE) to evaluate variables:
| Variable | Range Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Temperature | 60–120°C | 90°C | +22% |
| Catalyst (e.g., AlCl₃) | 5–15 mol% | 10 mol% | +18% |
| Solvent | Toluene vs. DCM | Toluene | +12% |
| Reaction monitoring via in-situ FT-IR or GC-MS identifies intermediates . |
Q. What strategies are used to resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
- Methodological Answer : Discrepancies in density functional theory (DFT) predictions (e.g., reaction barriers) vs. experimental kinetics require multiscale modeling (QM/MM) and validation via isotopic labeling (e.g., deuterated analogs). Cross-checking with NIST thermodynamic data ensures computational parameters align with empirical observations .
Q. How to design experiments to investigate the structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer : Synthesize analogs with variable alkyl chain lengths (C10–C24) and methoxy substitutions . Test biological activity (e.g., antimicrobial assays against S. aureus and E. coli) using microbroth dilution (MIC/MBC). Correlate hydrophobicity (logP) and steric effects (molecular volume) with activity trends .
Q. What methodologies address discrepancies in biological activity data across different studies?
- Methodological Answer : Standardize assay conditions (e.g., CLSI guidelines for antimicrobial testing) and use positive controls (e.g., ciprofloxacin). Meta-analysis of data from peer-reviewed studies (e.g., CCDC-linked publications ) identifies confounding variables like solvent polarity or cell line variability .
Q. How can computational modeling predict interactions of this compound with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to targets (e.g., bacterial efflux pumps). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .
Q. What advanced techniques characterize its behavior under varying environmental conditions (pH, temperature)?
Q. How to validate purification methods to ensure batch-to-batch consistency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
